molecular formula C20H22N6O2 B12529715 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 676460-90-5

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B12529715
CAS No.: 676460-90-5
M. Wt: 378.4 g/mol
InChI Key: OXHQYOJBKJFCSG-UHFFFAOYSA-N
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Description

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a chemical compound belonging to the tetrazine family. Tetrazines are known for their unique electronic properties and their ability to participate in inverse electron demand Diels-Alder reactions. This compound is characterized by its two ethyl groups and two phenyl groups attached to the tetrazine ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of diethyl hydrazine with diphenyl tetrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the tetrazine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion into the final tetrazine derivative. The industrial production methods are designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

    Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various functionalized tetrazine compounds.

Scientific Research Applications

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and developing new biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are primarily related to its electronic properties and reactivity with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.

    3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, which can alter its reactivity and applications.

    3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Features methoxycarbonyl groups, providing different chemical properties and uses.

Uniqueness

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide stands out due to its combination of ethyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This unique structure allows it to be used in a broader range of applications compared to its similar compounds.

Properties

CAS No.

676460-90-5

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

3,6-diethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C20H22N6O2/c1-3-17-23-26(20(28)22-16-13-9-6-10-14-16)18(4-2)24-25(17)19(27)21-15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,21,27)(H,22,28)

InChI Key

OXHQYOJBKJFCSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)CC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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